Home > Products > Screening Compounds P73219 > 5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine -

5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-4224709
CAS Number:
Molecular Formula: C18H17FN4O
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds mentioned in the provided scientific papers that can be considered structurally related to 5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine. The relationships are based on shared structural features, particularly focusing on the [, , ]triazolo[1,5-a]pyrimidine core.

Me3Sn(5tpO) (1)

  • Compound Description: Me3Sn(5tpO) is a trimethyltin(IV) complex containing the ligand 5HtpO, which stands for 4,5-dihydro-5-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine []. This compound showed no cytotoxicity against the tested cancer cell lines [].
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine scaffold with 5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine. The variations lie in the substituents on the pyrimidine ring and the presence of the organotin(IV) moiety in Me3Sn(5tpO).
  • Compound Description: n-Bu3Sn(5tpO) is a tributyltin(IV) complex also containing the 4,5-dihydro-5-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine (5HtpO) ligand []. Unlike compound 1, it exhibited cytotoxicity against several cancer cell lines at submicromolar concentrations [].
  • Relevance: Similar to compound 1, n-Bu3Sn(5tpO) shares the core [, , ]triazolo[1,5-a]pyrimidine core with 5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, differing in the substituents and the presence of the organotin(IV) moiety. The butyl groups in this compound, compared to the methyl groups in compound 1, likely contribute to its increased biological activity [].
  • Compound Description: This compound is a trimethyltin(IV) complex with the ligand HmtpO, which represents 4,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine []. It did not display cytotoxic activity [].
  • Relevance: Me3Sn(mtpO) shares the [, , ]triazolo[1,5-a]pyrimidine core with 5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine. The structural differences reside in the presence of the organotin(IV) moiety and the substituents on the pyrimidine ring, particularly the methyl group on HmtpO.
  • Compound Description: This compound is the tributyltin(IV) analog of compound 3, containing the same 4,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine (HmtpO) ligand []. In contrast to the trimethyltin version, n-Bu3Sn(mtpO) showed significant cytotoxicity against various cancer cell lines, with IC50 values in the submicromolar range [].
  • Relevance: This compound, like compounds 1-3, shares the [, , ]triazolo[1,5-a]pyrimidine core with 5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, differing in the substituents on the pyrimidine ring and the presence of the organotin(IV) moiety. The enhanced biological activity of n-Bu3Sn(mtpO) compared to its trimethyltin counterpart again highlights the potential influence of the butyl groups [].
  • Compound Description: n-Bu3Sn(HtpO2) is a tributyltin(IV) complex containing the ligand H2tpO2, which stands for 4,5,6,7-tetrahydro-5,7-dioxo-[1,2,4]triazolo-[1,5-a]-pyrimidine []. It demonstrated potent cytotoxicity against cancer cells in the submicromolar range [].

Ph3Sn(HtpO2) (6)

  • Compound Description: Ph3Sn(HtpO2) is a triphenyltin(IV) derivative complexed with the same 4,5,6,7-tetrahydro-5,7-dioxo-[1,2,4]triazolo-[1,5-a]-pyrimidine (H2tpO2) ligand as compound 5 []. It also exhibited potent cytotoxicity against cancer cell lines at submicromolar concentrations [].
  • Relevance: Ph3Sn(HtpO2) shares the common [, , ]triazolo[1,5-a]pyrimidine structural motif with 5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine. The structural differences lie in the presence of the triphenyltin(IV) moiety and variations in the substituents on the pyrimidine ring.
  • Compound Description: SCH58261 is an adenosine A2 receptor antagonist [].
  • Relevance: Although not a direct structural analog of the main compound, SCH58261 shares a key structural similarity - the presence of a triazole ring fused to a pyrimidine ring system. This type of fused heterocycle system is reminiscent of the [, , ]triazolo[1,5-a]pyrimidine core in 5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine.
  • Compound Description: ZM241385 is another adenosine A2 receptor antagonist [].

This list showcases a variety of compounds structurally related to 5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, primarily highlighting the significance of the [, , ]triazolo[1,5-a]pyrimidine core and related fused heterocyclic systems in drug design and biological activity.

Properties

Product Name

5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C18H17FN4O/c1-24-15-4-2-3-13(9-15)17-10-16(12-5-7-14(19)8-6-12)22-18-20-11-21-23(17)18/h2-9,11,16-17H,10H2,1H3,(H,20,21,22)

InChI Key

ZUATUFKLGFZBPT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2CC(NC3=NC=NN23)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=CC(=C1)C2CC(NC3=NC=NN23)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.